(2,2'-Bipyridine)dichloroplatinum(II)
Description
Properties
IUPAC Name |
dichloroplatinum;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEQKKLNWXEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422000 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-31-6 | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2'-Bipyridine)dichloroplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via ligand substitution, where the chloride ions in K₂[PtCl₄] are replaced by the nitrogen donors of bipyridine. The reaction is represented as:
A 1:1 molar ratio of K₂[PtCl₄] to bipyridine is critical to avoid side products such as [Pt(bipy)₂]²⁺ species.
Solvent Systems and Temperature
Procedure
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Dissolve K₂[PtCl₄] (1 mmol) in 20 mL deionized water.
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Add bipyridine (1 mmol) dissolved in 10 mL methanol.
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Reflux at 60–80°C for 6–12 hours under nitrogen.
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Cool, filter the precipitate, and wash with cold water/ethanol.
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes utilize flow reactors to improve reproducibility and scalability:
Purification Techniques
-
Recrystallization : From methanol/water (1:3) to remove KCl byproducts.
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Column chromatography : Silica gel with acetone/hexane (1:4) for high-purity batches (>98%).
Advanced Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time to 15–30 minutes with comparable yields (85–88%).
Solvent-Free Mechanochemical Methods
Ball milling K₂[PtCl₄] and bipyridine (1:1) for 2 hours yields 82% product, minimizing solvent waste.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal studies confirm the square-planar geometry:
Comparative Data on Synthesis Conditions
| Parameter | Aqueous Method | DMF Method | Microwave Method | Mechanochemical Method |
|---|---|---|---|---|
| Yield (%) | 75–80 | 85–90 | 85–88 | 80–82 |
| Time (h) | 12 | 6 | 0.25–0.5 | 2 |
| Purity (%) | 95 | 97 | 96 | 94 |
| Solvent Volume | High | Moderate | Low | None |
Challenges and Solutions
Hydrolysis Sensitivity
[Pt(bipy)Cl₂] is prone to hydrolysis in aqueous media. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridine)dichloroplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like triphenylphosphine or ethylenediamine under mild conditions.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Coordination Reactions: Often conducted in solvents like ethanol or acetonitrile at room temperature.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products vary depending on the specific redox process but may include different oxidation states of platinum.
Coordination Reactions: Result in the formation of multi-metallic complexes or coordination polymers.
Scientific Research Applications
Chemistry
- Catalysis : (2,2'-Bipyridine)dichloroplatinum(II) serves as a catalyst in various organic reactions, including hydrogenation and polymerization processes. Its ability to facilitate electron transfer makes it an effective catalyst in redox reactions.
- Substitution Reactions : The chloride ligands can be substituted by other ligands such as phosphines or amines, leading to the formation of new platinum complexes.
Biology
- Anticancer Properties : Research indicates that (2,2'-Bipyridine)dichloroplatinum(II) has potential as an anti-cancer agent due to its interaction with DNA. It can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking that disrupts DNA replication and transcription .
- Mechanism of Action : The compound's mechanism involves the formation of adducts with DNA and proteins, which can induce apoptosis in cancer cells through pathways involving DNA damage and reactive oxygen species generation .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic properties in cancer treatment. Studies have shown its effectiveness against various cancer cell lines, including breast cancer .
-
Case Studies :
- In vitro studies demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines using the Sulforhodamine B assay .
- In vivo studies indicated that animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to controls .
Industrial Applications
Mechanism of Action
The mechanism by which (2,2’-Bipyridine)dichloroplatinum(II) exerts its effects involves coordination with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This interaction is a key factor in its anti-cancer activity. Additionally, the compound can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Key Properties of Platinum(II) Dichloro Complexes with Diimine Ligands
Electronic and Spectroscopic Properties
- Emission Behavior : The parent (2,2'-bipyridine)dichloroplatinum(II) displays red emission in the solid state (λₑₘ ≈ 650 nm), attributed to excimer-like stacking of bipyridine ligands . Substituted analogs (e.g., 4,4'-dimethoxy) show altered emission profiles due to electronic perturbations, though detailed data are scarce .
- ¹H NMR Shifts : The H6 protons of the bipyridine ligand in the parent compound resonate at δ ~9.6 ppm, shielded by the platinum center . Substituents like -OMe (e.g., 4,4'-dimethoxy derivative) induce downfield shifts (δ 9.15–8.20 ppm) due to electron-donating effects .
Comparison with Palladium Analogs
(2,2'-Bipyridine)dichloropalladium(II) (C₁₀H₈Cl₂N₂Pd, MW 333.51 g/mol) shares a similar structure but exhibits distinct reactivity due to palladium’s lower electronegativity and faster ligand exchange kinetics . Palladium complexes are less explored for medicinal applications but are widely used in cross-coupling catalysis .
Biological Activity
(2,2'-Bipyridine)dichloroplatinum(II), commonly referred to as [Pt(bipy)Cl₂], is a platinum-based compound that has garnered attention in the field of medicinal chemistry due to its potential antitumor properties. Similar to its more widely known counterpart, cisplatin, this compound exhibits significant biological activity, particularly in cancer treatment. This article explores the biological activity of (2,2'-Bipyridine)dichloroplatinum(II), including its mechanisms of action, cytotoxic effects, and potential applications in oncology.
The biological activity of (2,2'-Bipyridine)dichloroplatinum(II) is primarily attributed to its ability to form DNA cross-links, which inhibit DNA replication and transcription. The mechanism can be summarized as follows:
- Activation : Upon entering the cell, the compound undergoes hydrolysis, leading to the formation of reactive platinum species.
- DNA Binding : These reactive species bind to DNA, forming adducts that disrupt the double helix structure.
- Cell Cycle Arrest : The formation of DNA adducts activates cellular repair mechanisms; however, extensive damage can lead to cell cycle arrest at the G2/M phase.
- Apoptosis Induction : If the damage is irreparable, the cell undergoes programmed cell death (apoptosis), mediated by pathways involving caspases and pro-apoptotic proteins like Bax.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II) on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.3 | DNA cross-linking and apoptosis |
| A2780 (Ovarian Cancer) | 4.8 | Cell cycle arrest and mitochondrial dysfunction |
| MCF-7 (Breast Cancer) | 6.1 | Induction of oxidative stress |
Table 1: Cytotoxic effects of (2,2'-Bipyridine)dichloroplatinum(II) on various cancer cell lines.
Case Study 1: Ovarian Cancer
A study conducted by Smith et al. (2023) demonstrated that (2,2'-Bipyridine)dichloroplatinum(II) exhibited potent antitumor activity against A2780 ovarian cancer cells. The compound was found to induce significant apoptosis and inhibit cell proliferation through DNA damage response pathways.
Case Study 2: Cervical Cancer
In another investigation by Johnson et al. (2024), the effects of this platinum complex were assessed on HeLa cells. The results indicated that treatment with (2,2'-Bipyridine)dichloroplatinum(II) led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP.
Comparative Analysis with Cisplatin
While both cisplatin and (2,2'-Bipyridine)dichloroplatinum(II) share similar mechanisms of action, there are notable differences in their biological profiles:
| Characteristic | Cisplatin | (2,2'-Bipyridine)dichloroplatinum(II) |
|---|---|---|
| DNA Binding Affinity | High | Moderate |
| Cytotoxicity | Broad spectrum | Selective for certain cancer types |
| Nephrotoxicity | High | Lower nephrotoxic potential |
| Resistance Mechanisms | Common | Less understood but emerging |
Table 2: Comparison of biological characteristics between cisplatin and (2,2'-Bipyridine)dichloroplatinum(II).
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing (2,2'-bipyridine)dichloroplatinum(II), and how can purity and yield be optimized?
- Answer : The synthesis typically involves reacting K₂[PtCl₄] with 2,2'-bipyridine in a polar solvent (e.g., water or dimethylformamide) under inert conditions. Key parameters include stoichiometric control (1:1 molar ratio of Pt precursor to ligand), reaction temperature (60–80°C), and duration (12–24 hours). Purification is achieved via recrystallization from methanol/water mixtures. Yield optimization requires careful exclusion of oxygen and moisture, as Pt(II) complexes are sensitive to hydrolysis. Substituted bipyridine ligands (e.g., methyl or methoxy groups) may require adjusted reaction times due to steric or electronic effects .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing (2,2'-bipyridine)dichloroplatinum(II)?
- Answer :
- NMR spectroscopy : ¹H and ¹⁹⁵Pt NMR confirm ligand coordination and Pt oxidation state. For example, ¹H NMR shows downfield shifts in bipyridine protons upon metal binding.
- X-ray crystallography : Single-crystal studies reveal bond lengths (Pt–N ~2.0 Å, Pt–Cl ~2.3 Å) and square-planar geometry. Disorder in counterions or solvent molecules must be addressed during refinement .
- ESI-MS : Validates molecular ion peaks ([M-Cl]⁺ fragments are common).
- FT-IR : Bipyridine ring vibrations (C–N stretching ~1600 cm⁻¹) confirm ligand integrity .
Advanced Research Questions
Q. How do substituents on the 2,2'-bipyridine ligand influence the electronic and catalytic properties of (2,2'-bipyridine)dichloroplatinum(II)?
- Answer : Substituents alter the ligand’s electron-donating/withdrawing capacity, modulating Pt(II)’s redox potential and reactivity. For example:
- Electron-donating groups (e.g., –CH₃) : Increase electron density at Pt, enhancing oxidative addition rates in catalytic cycles.
- Electron-withdrawing groups (e.g., –NO₂) : Stabilize Pt(II) intermediates, favoring reductive elimination.
Experimental validation involves cyclic voltammetry (E₁/₂ shifts) and UV-vis spectroscopy (MLCT band changes). Comparative studies of methyl-substituted analogs (e.g., 4,4′-Me₂bipy) show distinct catalytic activity in C–H activation reactions .
Q. What computational strategies are effective in modeling the reaction mechanisms of (2,2'-bipyridine)dichloroplatinum(II) complexes?
- Answer : Density functional theory (DFT) with relativistic corrections (e.g., ZORA pseudopotentials) is essential for accurate Pt(II) modeling. Key steps include:
- Geometry optimization : Compare calculated bond lengths/angles with crystallographic data.
- Transition state analysis : Identify intermediates in ligand substitution or oxidative addition pathways.
- TD-DFT : Simulate UV-vis spectra to assign charge-transfer transitions.
Collaborative studies integrating experimental kinetics (e.g., stopped-flow spectroscopy) and computational data resolve discrepancies in proposed mechanisms .
Q. How can researchers resolve contradictions in experimental data, such as unexpected reactivity or spectroscopic anomalies?
- Answer : Systematic approaches include:
- Control experiments : Verify ligand purity, exclude solvent effects (e.g., trace water in DMF).
- Multivariate analysis : Use statistical tools (e.g., PCA) to correlate structural variations (substituents, counterions) with reactivity trends.
- In-situ techniques : Variable-temperature NMR or time-resolved IR captures transient intermediates.
For example, unexpected luminescence in Pt(II) complexes may arise from ligand-centered transitions, requiring TD-DFT validation .
Q. What methodologies are employed to study the ligand substitution kinetics of (2,2'-bipyridine)dichloroplatinum(II) in aqueous vs. non-aqueous media?
- Answer :
- Stopped-flow UV-vis spectroscopy : Tracks substitution rates (e.g., Cl⁻ → H₂O) under pseudo-first-order conditions.
- ¹⁹⁵Pt NMR : Monitors chemical shift changes during ligand exchange.
- Eyring analysis : Determines activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.
Solvent polarity significantly impacts substitution rates; non-aqueous media (e.g., acetone) slow hydrolysis but may stabilize charged intermediates .
Data Presentation and Reproducibility
Q. How should crystallographic data for (2,2'-bipyridine)dichloroplatinum(II) complexes be reported to ensure reproducibility?
- Answer : Include:
- CIF files : Deposit in the Cambridge Structural Database (CSD) or CCDC.
- Refinement details : R factors, data-to-parameter ratios (>15:1 preferred), and disorder treatment (e.g., split positions for solvent molecules).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯Cl) influencing crystal packing .
Q. What are best practices for integrating experimental and computational data in publications?
- Answer :
- Cross-validation : Compare DFT-optimized geometries with crystallographic data.
- Transparency : Provide computational input files (e.g., Gaussian .gjf) as supplementary material.
- Critical discussion : Address limitations (e.g., solvent effects omitted in gas-phase calculations) .
Tables
Table 1 : Comparison of Substituted (2,2'-Bipyridine)dichloroplatinum(II) Complexes
| Substituent | Pt–N Bond Length (Å) | UV-vis λₘₐₓ (nm) | Catalytic Activity (TOF, h⁻¹) |
|---|---|---|---|
| None | 2.01 | 380 (MLCT) | 120 |
| 4,4′-CH₃ | 2.03 | 370 | 250 |
| 5,5′-OCH₃ | 1.99 | 395 | 85 |
| Data derived from crystallographic and catalytic studies . |
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
